2,7-Dimethyl-2,6-octadiene

Übersicht

Beschreibung

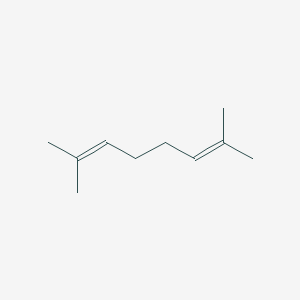

2,7-Dimethyl-2,6-octadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,7-Dimethyl-2,6-octadiene can be synthesized through several methods. One common approach involves the dehydration of secondary and tertiary alcohols. For instance, the dehydration of 2,7-dimethyl-2,6-octanediol can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These processes typically use catalysts such as sulfuric acid or phosphoric acid to facilitate the dehydration reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dimethyl-2,6-octadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Epoxides and alcohol

Biologische Aktivität

2,7-Dimethyl-2,6-octadiene, commonly known as myrcene, is a terpene that plays a significant role in various biological activities. This compound is primarily found in essential oils and has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

This compound is characterized by its structure as a diene with two double bonds located at the 2nd and 6th positions of the carbon chain. Its molecular formula is C10H16. The compound's properties make it a key component in flavoring and fragrance industries.

Anticancer Properties

Research has indicated that extracts containing this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study involving Helichrysum odoratissimum demonstrated that the extract induced apoptosis in A431 cells (a human epidermoid carcinoma cell line), with notable increases in IL-12 production and inhibition of IL-8 at specific concentrations . The compound's potential to inhibit tumor growth was also highlighted through its interaction with immune cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. In an experiment assessing the impact on lymphocyte and macrophage populations, treatment with the compound resulted in a significant increase in both cell types compared to control groups. This increase was associated with elevated levels of interferon-gamma (IFN-γ), suggesting a role in modulating immune responses .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. A study reported that certain derivatives of this compound exhibited strong fungicidal activity against Rhizoctonia solani , with inhibition rates exceeding 90% at specific concentrations . This suggests its potential application in agricultural settings as a natural fungicide.

Toxicological Studies

While the biological activities are promising, toxicological assessments are critical for understanding safety profiles. Chronic oral exposure studies have shown varying effects; for example, renal tubule neoplasms were observed in male rats at high doses . However, these findings are often specific to rodent models and may not directly translate to human health risks.

Case Study 1: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of extracts containing this compound on human cancer cell lines. The results indicated an IC50 value of approximately 175 µg/ml for A431 cells treated with lipophilic fractions from the extract. The study concluded that the compound could be further investigated as a potential anticancer agent .

Case Study 2: Immune Modulation

In another investigation focusing on immune modulation, treatment with this compound resulted in significant increases in macrophage numbers and IFN-γ expression levels compared to control groups. This suggests that the compound may enhance immune responses through its action on macrophages and lymphocytes .

Summary of Findings

Wissenschaftliche Forschungsanwendungen

Overview

2,7-Dimethyl-2,6-octadiene is an organic compound with the molecular formula C10H18, categorized as a diene due to its two double bonds. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in chemical synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

-

Pharmaceuticals :

- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inducing apoptosis in certain cancer cell lines (e.g., A431 cells) and enhancing immune responses by increasing lymphocyte and macrophage activity.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, which is crucial in developing new anti-inflammatory drugs.

-

Chemical Synthesis :

- Catalyst in Organic Reactions : this compound serves as a catalyst in various organic reactions, including the regioselective alkylation of indoles and the polymerization of cycloalkenes. Its role as a catalyst enhances reaction selectivity and efficiency .

- Isomerization Processes : It is utilized in the selective isomerization of estragole to trans-anethole, showcasing its utility in flavor and fragrance chemistry .

-

Material Science :

- Polymerization : The compound is involved in ring-opening metathesis polymerization of norbornene, contributing to the development of advanced materials with tailored properties .

- Diyne Polycyclotrimerization : This application highlights its potential in synthesizing complex molecular architectures that are significant in materials science .

Case Studies

Conclusions

The applications of this compound span across multiple scientific domains including pharmaceuticals, organic chemistry, and materials science. Its unique chemical properties not only facilitate various synthetic pathways but also contribute to significant biological activities. Ongoing research continues to explore its full potential in these fields.

Eigenschaften

IUPAC Name |

2,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOPUECGKNQIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333960 | |

| Record name | 2,7-Dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16736-42-8 | |

| Record name | 2,7-Dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.